
Ethyl 1-aminocyclohexanecarboxylate
Overview
Description
Ethyl 1-aminocyclohexanecarboxylate (CAS: 4507-57-7) is an ester derivative of cyclohexane with an amino group at the 1-position and an ethoxycarbonyl substituent. It is commonly employed as a synthetic intermediate in pharmaceuticals and agrochemicals. For example, it is used in amide coupling reactions to generate pyrazole derivatives, achieving a 63% yield in the synthesis of compound 23a (1H NMR δ 8.78–1.63 ppm) . Its hydrochloride salt is commercially available in varying quantities, highlighting its industrial relevance .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-aminocyclohexanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethyl chloroformate in the presence of a base, followed by the introduction of an amine group. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Organic solvents like dichloromethane or toluene
Catalysts: Bases such as triethylamine or pyridine
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes:
Raw Materials: Cyclohexanone, ethyl chloroformate, and an amine source
Reaction Vessels: Stainless steel reactors with temperature and pressure control
Purification: Techniques such as distillation, crystallization, and chromatography to achieve high purity levels
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-aminocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids
Reduction: Reduction reactions can yield primary or secondary amines
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Methanol, ethanol, and other polar solvents
Major Products
Oxidation: Cyclohexanone derivatives
Reduction: Cyclohexylamines
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
Applications in Organic Synthesis
EAC serves as a versatile building block in organic synthesis due to its amine and ester functional groups. Its structural characteristics facilitate the development of more complex molecules, particularly in the synthesis of amino acid derivatives and other bioactive compounds. The compound's ability to undergo various chemical transformations makes it valuable for designing new synthetic pathways .
Medicinal Chemistry
EAC exhibits notable biological activity, particularly as an inhibitor of adenosine deaminase (ADA), an enzyme involved in purine metabolism. This inhibition has therapeutic implications for neurodegenerative diseases such as Huntington's disease and Parkinson's disease, where modulation of purine metabolism is crucial .
- Adenosine Receptor Interaction : Research indicates that EAC may influence adenosine receptor pathways, which are pivotal in regulating numerous physiological processes. Understanding these interactions could lead to novel therapeutic strategies.
- Potential Side Effects : Further studies are needed to fully elucidate EAC's pharmacological profile and any potential side effects associated with its use.
Enzymatic Applications
EAC has been explored for its reactivity in enzymatic processes, particularly in hydrolysis reactions catalyzed by lipases such as CALB (Candida antarctica lipase B). These reactions have shown promise for producing β-amino acids, which are important precursors in pharmaceutical chemistry .
Case Study: Enzymatic Hydrolysis
In a study investigating the hydrolysis of EAC using CALB, researchers found that the optimal reaction conditions included a temperature of 65 °C. The enzyme demonstrated good reusability, maintaining high enantiomeric excess throughout multiple cycles of use. This suggests that EAC can be effectively utilized in biocatalytic applications to produce valuable chiral compounds .
Mechanism of Action
The mechanism of action of ethyl 1-aminocyclohexanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways
Receptor Binding: Interacting with cell surface receptors to trigger biological responses
Comparison with Similar Compounds
Comparison with Structural Analogs
Methyl 1-Aminocyclohexanecarboxylate
- Structure : The methyl ester analog (CAS: 4507-57-7) replaces the ethyl group with a methyl, reducing steric bulk.
- Applications: Used in pesticide impurity synthesis (e.g., spirotetramat-enol via hydrolysis) .
- Physical Properties: Lower molecular weight (C8H13NO2 vs. C9H15NO2 for ethyl) may enhance solubility in polar solvents.
Ethyl 2-Oxocyclohexanecarboxylate (CAS: 8V73BMH08Z)
- Functional Group: Replaces the amino group with a ketone.
- Reactivity: The oxo group enables keto-enol tautomerism, differing from the nucleophilic amino group in this compound .
- Applications: Likely used in condensation reactions, though specific applications are less documented compared to amino derivatives.
Ethyl 2-Amino-1-cyclohexene-1-carboxylate (CAS: 1128-00-3)
- Structure: Incorporates a conjugated double bond (cyclohexene ring) and an amino group.
- Reactivity : The unsaturated ring may participate in Diels-Alder reactions, unlike the saturated analog.
- Physical Properties: Molecular weight 169.224 g/mol (vs. 169.22 g/mol for this compound), with similar solubility in ethanol and ether .
Benzyl 1-Aminocyclohexanecarboxylate
- Structure : Substitutes ethyl with a benzyl group, increasing hydrophobicity.
- Availability : Discontinued commercially, suggesting stability or synthesis challenges compared to ethyl/methyl analogs .
Table 1: Comparative Data for Key Compounds
Compound | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |
---|---|---|---|---|---|
This compound | C9H15NO2 | 4507-57-7 | 169.22 | N/A | Pharmaceutical intermediates |
Mthis compound | C8H13NO2 | 4507-57-7 | 155.19 | N/A | Pesticide impurity synthesis |
Ethyl cyclohexanecarboxylate | C9H16O2 | 3289-28-9 | 156.22 | 196 | Solvent, flavoring agent |
Ethyl 3-cyclohexenecarboxylate | C9H14O2 | 15111-56-5 | 154.21 | 194.5 | Polymer precursor |
Key Findings:
- Amino vs. Oxo Groups: Amino derivatives (e.g., this compound) exhibit nucleophilic reactivity, enabling peptide coupling , while oxo analogs are more electrophilic.
- Ester Chain Length : Ethyl esters generally offer better lipid solubility than methyl esters, influencing bioavailability in drug design .
- Ring Saturation : Unsaturated analogs (e.g., cyclohexene derivatives) show distinct reactivity (e.g., cycloadditions) but may suffer from reduced thermal stability .
Biological Activity
Ethyl 1-aminocyclohexanecarboxylate (EAC) is an organic compound with the molecular formula C9H17NO2, characterized by its amino and ester functional groups. This compound has garnered attention in scientific research due to its diverse biological activities, particularly its role as an enzyme inhibitor and potential therapeutic agent.
EAC is a derivative of cyclohexane, which contributes to its unique chemical properties. The presence of both an amino group and an ester group allows EAC to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The compound's structure can be represented as follows:
Enzyme Inhibition
One of the most significant biological activities of EAC is its ability to inhibit adenosine deaminase , an enzyme involved in purine metabolism. This inhibition can lead to increased levels of adenosine, which has various physiological effects, including immunomodulation and potential anti-inflammatory properties.
Antimicrobial Properties
Research has indicated that EAC exhibits antimicrobial activity against a range of pathogens. For instance, studies have shown its effectiveness against certain strains of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
EAC has also been studied for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting specific enzymes involved in the production of pro-inflammatory mediators. This activity is particularly relevant for conditions characterized by chronic inflammation.
The biological activity of EAC can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : EAC binds to the active site of adenosine deaminase, preventing substrate access and subsequent reaction.
- Receptor Interaction : The compound may interact with cell surface receptors, influencing cellular signaling pathways related to inflammation and immune response.
Comparative Analysis with Similar Compounds
To understand the unique properties of EAC, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 1-cyclohexanecarboxylate | Lacks amino group | Limited biological activity |
Cyclohexylamine | Lacks ester functional group | Less versatile in biological applications |
1-Aminocyclohexanecarboxylic acid | Contains carboxylic acid group | Different solubility and reactivity |
This table illustrates how the presence of specific functional groups in EAC enhances its biological activity compared to related compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of EAC:
- Adenosine Deaminase Inhibition : A study demonstrated that EAC effectively inhibits adenosine deaminase with an IC50 value indicating significant potency. This suggests potential therapeutic applications in conditions where modulation of adenosine levels is beneficial.
- Antimicrobial Activity : In vitro tests showed that EAC exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.
- Anti-inflammatory Studies : Research indicated that EAC reduced the production of inflammatory cytokines in cell culture models, supporting its role as a candidate for treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 1-aminocyclohexanecarboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : this compound can be synthesized via Diels-Alder reactions using ethyl nitroacrylates and furan derivatives, as demonstrated in the preparation of enantiomerically pure β-amino acids . Optimization involves controlling reaction temperature (typically 60–80°C), solvent selection (e.g., ethanol or THF), and catalyst use (e.g., chiral auxiliaries for stereocontrol). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization in aqueous ethanol improves purity (>95%) .
Q. What spectroscopic techniques are effective in characterizing this compound, and what key spectral markers should researchers look for?
- Methodological Answer :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) using Orbitrap instruments (e.g., m/z 171.10 [M+H]⁺ for C₉H₁₅NO₂) confirms molecular weight .
- NMR : Key markers include δ 1.25 ppm (triplet, ethyl CH₃), δ 4.12 ppm (quartet, ethyl CH₂), and δ 3.50 ppm (broad singlet, NH₂). Conformational analysis via 2D NOESY reveals cyclohexane ring puckering .
- IR : Stretching bands at 3300–3400 cm⁻¹ (N-H), 1700 cm⁻¹ (ester C=O), and 1250 cm⁻¹ (C-O) .
Q. How does the solubility profile of this compound influence its reactivity and purification in different solvent systems?
- Methodological Answer : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Solubility impacts crystallization: slow evaporation from ethanol yields monoclinic crystals suitable for X-ray diffraction . For reactions requiring anhydrous conditions, toluene or THF is preferred to avoid ester hydrolysis .
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking be applied to study the molecular interactions of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites for functionalization .
- Molecular Docking : Use AutoDock Vina to simulate binding affinities (ΔG values) between the compound and target proteins (e.g., enzymes like cyclooxygenase). Docking scores < −7.0 kcal/mol suggest strong interactions .
- Molecular Dynamics (MD) : Run 100 ns simulations in GROMACS to assess conformational stability of ligand-protein complexes under physiological conditions (310 K, 1 atm) .
Q. What are the challenges in achieving enantiomeric purity in derivatives of this compound, and what chiral resolution methods are recommended?
- Methodological Answer : Racemization at the α-amino position is a key challenge. Strategies include:
- Chiral Chromatography : Use Chiralpak IA columns with hexane/isopropanol (90:10) to separate enantiomers (retention times differ by >2 min) .
- Kinetic Resolution : Employ lipase-catalyzed ester hydrolysis (e.g., Candida antarctica lipase B) to selectively hydrolyze one enantiomer .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with L-tartaric acid and recrystallize from methanol .
Q. What role does the cyclohexane ring conformation play in the stability and reactivity of this compound under varying pH conditions?
- Methodological Answer : X-ray crystallography reveals a chair conformation with axial NH₂ and equatorial ester groups, minimizing steric strain . Under acidic conditions (pH < 3), protonation of the amine stabilizes the chair form, while alkaline conditions (pH > 10) induce ring puckering due to deprotonation, increasing susceptibility to nucleophilic attack at the ester carbonyl . MD simulations show conformational flexibility (ΔG = 2–3 kcal/mol between chair and boat forms) impacts binding to hydrophobic enzyme pockets .
Properties
IUPAC Name |
ethyl 1-aminocyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-8(11)9(10)6-4-3-5-7-9/h2-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAFMPWKUNNUEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278750 | |
Record name | ethyl 1-aminocyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1664-34-2 | |
Record name | Cyclohexanecarboxylic acid, 1-amino-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1664-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 9878 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1664-34-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 1-aminocyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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